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molecular formula C7H5ClFNO2 B1428620 Methyl 4-chloro-3-fluoropicolinate CAS No. 1034921-05-5

Methyl 4-chloro-3-fluoropicolinate

Cat. No. B1428620
M. Wt: 189.57 g/mol
InChI Key: KEROPLWMUGCPSB-UHFFFAOYSA-N
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Patent
US08148400B2

Procedure details

The title compound was prepared according to the procedure described in Org. Prep. and Proc. Int., 29 (1), 117-122 (1997). A suspension of lithium 4-chloro-3-fluoropicolinate (20.0 g, 136 mmol) and sodium bromide (28.0 g, 272 mmol, 2 eq) in thionyl chloride (99 mL, 1.36 mmol, 10 eq) was heated to reflux (95° C.) with an argon flush. The reaction was refluxed for 2 days then thionyl chloride (50 mL, 680 mmol, 5 eq) was added again and the reaction was refluxed for 3 more days. The mixture was then evaporated and the residue cooled down to 0° C. Methanol (300 mL) was cautiously added by portions and the mixture was stirred at 23° C. overnight. The reaction was then partitioned into ethyl acetate/sat. aq sodium carbonate and the aqueous phase was extracted with ethyl acetate. The combined organic layers were dried over magnesium sulfate, filtered and concentrated. The residue was dissolved in boiling hexanes and the residual tar was decanted. The filtrate was evaporated to give the title material (24.36 g, 94%) as a solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 3.92 (3H, s), 8.01 (1H, t, J=5.1 Hz), 8.50 (1H, d, J=5.1 Hz). LC/MS (M+H)+: 190.
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
lithium 4-chloro-3-fluoropicolinate
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
99 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1]OCOC1C=CC=CC=1C(C1C=CC=CC=1)=O.[Cl:19][C:20]1[CH:25]=[CH:24][N:23]=[C:22]([C:26]([O-:28])=[O:27])[C:21]=1[F:29].[Li+].[Br-].[Na+].S(Cl)(Cl)=O>>[Cl:19][C:20]1[CH:25]=[CH:24][N:23]=[C:22]([C:26]([O:28][CH3:1])=[O:27])[C:21]=1[F:29] |f:1.2,3.4|

Inputs

Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCOC1=C(C=CC=C1)C(=O)C1=CC=CC=C1
Step Two
Name
lithium 4-chloro-3-fluoropicolinate
Quantity
20 g
Type
reactant
Smiles
ClC1=C(C(=NC=C1)C(=O)[O-])F.[Li+]
Name
Quantity
28 g
Type
reactant
Smiles
[Br-].[Na+]
Name
Quantity
99 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 23° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
CUSTOM
Type
CUSTOM
Details
flush
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 2 days
Duration
2 d
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed for 3 more days
CUSTOM
Type
CUSTOM
Details
The mixture was then evaporated
TEMPERATURE
Type
TEMPERATURE
Details
the residue cooled down to 0° C
ADDITION
Type
ADDITION
Details
Methanol (300 mL) was cautiously added by portions
CUSTOM
Type
CUSTOM
Details
The reaction was then partitioned into ethyl acetate/
EXTRACTION
Type
EXTRACTION
Details
aq sodium carbonate and the aqueous phase was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved
CUSTOM
Type
CUSTOM
Details
the residual tar was decanted
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(C(=NC=C1)C(=O)OC)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 24.36 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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